

4-Bromo-3-fluorotoluene molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-3-fluorotoluene

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An In-Depth Technical Guide to **4-Bromo-3-fluorotoluene**: Synthesis, Properties, and Applications

Abstract

4-Bromo-3-fluorotoluene, a halogenated aromatic hydrocarbon, has emerged as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring both a reactive bromine atom and an electron-withdrawing fluorine atom on a toluene scaffold, imparts a versatile reactivity profile that is highly sought after in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive technical overview of **4-Bromo-3-fluorotoluene**, detailing its chemical and physical properties, established synthesis protocols, and key applications, with a particular focus on its role in drug discovery and development. By synthesizing data from established chemical literature and supplier documentation, this paper serves as an authoritative resource for researchers, scientists, and professionals in drug development.

Compound Identification and Core Properties

4-Bromo-3-fluorotoluene is systematically identified by several names, including 1-Bromo-2-fluoro-4-methylbenzene.[1] Its fundamental properties are summarized below, providing a foundational reference for laboratory use.

Identifier	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrF	[1][2][3][4]
Molecular Weight	189.02 g/mol	[2][4][5][6]
CAS Number	452-74-4	[1][3][5]
Canonical SMILES	CC1=CC(=C(C=C1)Br)F	[7]
InChI Key	SLFNGVGRINFJLK-UHFFFAOYSA-N	[5]
Appearance	Colorless to light yellow liquid	[1][7]
Purity (Typical)	≥98%	[1][5]

Physicochemical Characteristics

The utility of **4-Bromo-3-fluorotoluene** in a laboratory or industrial setting is dictated by its physical and chemical properties. It is characterized as a flammable liquid and is sparingly soluble in water but soluble in common organic solvents.[7][8]

Property	Value	Conditions	Source(s)
Density	1.494 g/mL	at 25 °C	[1][5][8]
Boiling Point	95 °C	at 50 mmHg	[1][5][9]
Flash Point	35 °C (95 °F)	Closed cup	[1][5][9]
Refractive Index	n ₂₀ /D 1.53	at 20 °C	[1][5][9]

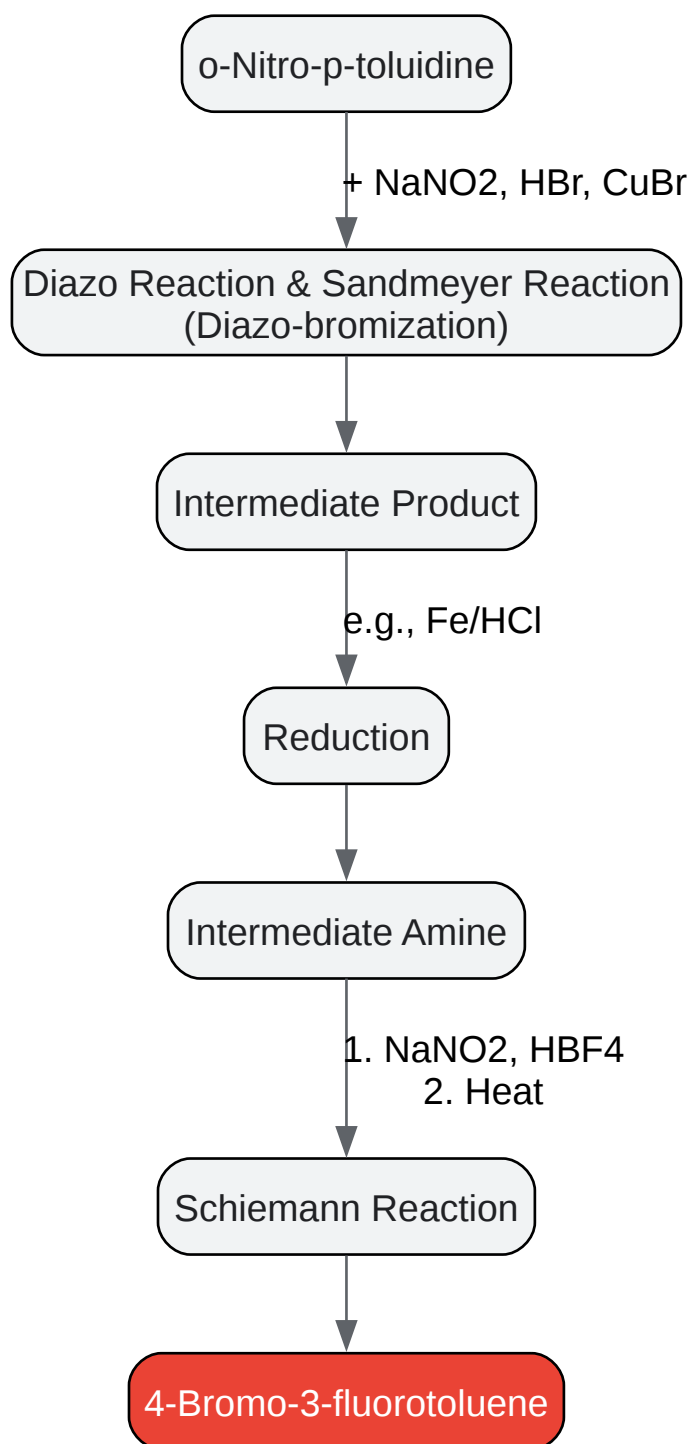
The presence of both bromine and fluorine substituents significantly influences the electronic nature of the aromatic ring. The fluorine atom acts as a strong electron-withdrawing group, while the bromine atom provides a reactive site for a multitude of chemical transformations. This dual functionality is the cornerstone of its versatility in synthetic chemistry.[1][10]

Synthesis and Reactivity

The synthesis of **4-Bromo-3-fluorotoluene** can be achieved through various routes. A well-documented method involves the multi-step conversion of o-nitro-p-toluidine.^{[11][12]} This process leverages classical aromatic reactions to precisely install the desired functional groups.

Synthetic Workflow Overview

The conversion from o-nitro-p-toluidine involves a sequence of diazo, Sandmeyer, reduction, and Schiemann reactions.^{[11][12]} This pathway highlights a robust method for producing high-purity **4-Bromo-3-fluorotoluene**.



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Caption: Generalized synthesis pathway from o-nitro-p-toluidine.

Experimental Protocol: Sandmeyer-type Synthesis

Another documented laboratory-scale preparation starts from 4-amino-3-fluorotoluene hydrobromide, demonstrating a practical application of the Sandmeyer reaction.^[13]

Objective: To synthesize **4-Bromo-3-fluorotoluene** from 4-amino-3-fluorotoluene hydrobromide.

Materials:

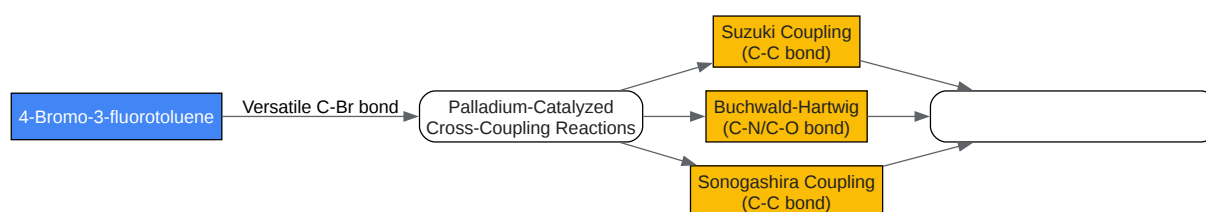
- 4-amino-3-fluorotoluene hydrobromide (41.2 g, 0.20 mol)
- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO₂) (14.7 g, 0.21 mol)
- Cuprous bromide (CuBr) (1.44 g, 0.01 mol)
- Deionized water

Procedure:

- A solution of 4-amino-3-fluorotoluene hydrobromide (41.2 g) in water (40 g) and 48% HBr (20 ml) is prepared in a reaction vessel.
- The mixture is cooled to a temperature between -5 and 5 °C.
- A solution of sodium nitrite (14.7 g) in water (20 g) is added dropwise, maintaining the temperature between -5 and 5 °C. The reaction is allowed to proceed for 40 minutes to form the diazonium salt.
- Any precipitate is filtered off. The filtrate is then added to a solution of cuprous bromide (1.44 g) in 48% HBr (10 ml).
- The reaction is stirred at room temperature for 50 minutes.
- The mixture is then heated to 90 °C, and the crude product is collected via steam distillation.
- The crude product is purified by vacuum distillation (69-75 °C at 13 mmHg) to yield pure **4-Bromo-3-fluorotoluene** (26.5 g, 70% yield).^[13]

Core Reactivity

The synthetic value of **4-Bromo-3-fluorotoluene** is rooted in its predictable reactivity. The carbon-bromine bond is a versatile handle for forming new bonds, while the fluorine atom modulates the molecule's electronic properties and metabolic stability in derivative compounds. [\[10\]](#)[\[14\]](#)



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Caption: Reactivity and application workflow of **4-Bromo-3-fluorotoluene**.

Applications in Research and Development

4-Bromo-3-fluorotoluene is not merely a laboratory curiosity; it is a key intermediate in the synthesis of high-value compounds. [\[1\]](#)[\[15\]](#)

- **Pharmaceutical Synthesis:** Its primary application is in the production of pharmaceutical intermediates. [\[1\]](#)[\[9\]](#) It has been utilized in the synthesis of S-trityl-L-cysteine-based inhibitors, which have demonstrated significant antitumor activity in lung cancer models. [\[1\]](#)[\[9\]](#) The fluorine atom is particularly valuable in drug design for its ability to improve metabolic stability and binding affinity. [\[14\]](#)
- **Agrochemicals:** Similar to pharmaceuticals, the compound serves as a building block for advanced agrochemicals, helping to create more effective and stable crop protection agents. [\[15\]](#)

- **Materials Science:** It is also employed in the development of advanced materials where its specific electronic properties can be incorporated into polymers or other specialized materials.[\[8\]](#)[\[15\]](#)

Safety, Handling, and Storage

As a flammable and irritant chemical, proper handling of **4-Bromo-3-fluorotoluene** is imperative for laboratory safety.[\[8\]](#)[\[16\]](#)

Hazard Category	GHS Classification	Precautionary Measures
Physical Hazard	Flammable Liquid (Category 3)	Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. [5] [16]
Health Hazards	Skin Irritation (Category 2)	Wear protective gloves and clothing. Wash skin thoroughly after handling. [5] [16]
Eye Irritation (Category 2)	Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. [5] [16]	
Specific Target Organ Toxicity (Single Exposure, Category 3)	Avoid breathing vapors. Use only outdoors or in a well-ventilated area. [5] [16]	
Storage	Flammables Area	Store in a cool, dry, well-ventilated place with the container tightly closed. [9] [16]
Disposal	Approved Waste Disposal Plant	Dispose of contents/container in accordance with local, regional, national, and international regulations. [16]

Conclusion

4-Bromo-3-fluorotoluene is a strategically important chemical intermediate whose value is derived from the unique interplay of its bromine and fluorine substituents. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for synthetic chemists. From the synthesis of potent anti-cancer agents to the development of novel materials, this compound facilitates the construction of complex molecular architectures, underscoring its significance in both academic research and industrial manufacturing. Adherence to strict safety protocols is essential to manage its associated hazards effectively.

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